2-Iodo-1-(methoxymethyl)-1H-indole-3-carbaldehyde
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Overview
Description
2-Iodo-1-(methoxymethyl)-1H-indole-3-carbaldehyde is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals. This particular compound features an iodine atom at the 2-position, a methoxymethyl group at the 1-position, and a carbaldehyde group at the 3-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-1-(methoxymethyl)-1H-indole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the iodination of 1-(methoxymethyl)-1H-indole-3-carbaldehyde using iodine and a suitable oxidizing agent. The reaction typically takes place in an organic solvent such as dichloromethane or acetonitrile, under mild conditions to prevent over-iodination .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet industrial demands. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-1-(methoxymethyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: 2-Iodo-1-(methoxymethyl)-1H-indole-3-carboxylic acid.
Reduction: 2-Iodo-1-(methoxymethyl)-1H-indole-3-methanol.
Substitution: 2-Azido-1-(methoxymethyl)-1H-indole-3-carbaldehyde.
Scientific Research Applications
2-Iodo-1-(methoxymethyl)-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Iodo-1-(methoxymethyl)-1H-indole-3-carbaldehyde is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The iodine atom may facilitate the formation of reactive intermediates, which can interact with biological molecules such as proteins and nucleic acids. The methoxymethyl group may enhance the compound’s solubility and bioavailability, allowing it to reach its targets more effectively .
Comparison with Similar Compounds
Similar Compounds
1-Iodo-2-methoxybenzene: Similar in structure but lacks the indole ring and carbaldehyde group.
2-Iodo-1-methylimidazole: Contains an iodine atom and a methyl group but has an imidazole ring instead of an indole ring.
3-Iodo-1-phenyl-7-azaindole: Similar in having an iodine atom and an indole-like structure but differs in the position of the iodine atom and the presence of a phenyl group
Uniqueness
2-Iodo-1-(methoxymethyl)-1H-indole-3-carbaldehyde is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. The combination of the iodine atom, methoxymethyl group, and carbaldehyde group makes it a versatile intermediate for various synthetic applications and a valuable compound for research in multiple fields .
Properties
CAS No. |
491595-94-9 |
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Molecular Formula |
C11H10INO2 |
Molecular Weight |
315.11 g/mol |
IUPAC Name |
2-iodo-1-(methoxymethyl)indole-3-carbaldehyde |
InChI |
InChI=1S/C11H10INO2/c1-15-7-13-10-5-3-2-4-8(10)9(6-14)11(13)12/h2-6H,7H2,1H3 |
InChI Key |
BVYSSBDGSIWJQH-UHFFFAOYSA-N |
Canonical SMILES |
COCN1C2=CC=CC=C2C(=C1I)C=O |
Origin of Product |
United States |
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